molecular formula C8H8ClFN2O B1615225 2-(2-Chloro-4-fluorophenyl)acetohydrazide CAS No. 887267-55-2

2-(2-Chloro-4-fluorophenyl)acetohydrazide

Cat. No. B1615225
CAS RN: 887267-55-2
M. Wt: 202.61 g/mol
InChI Key: PRASZCCYLWKZKA-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-fluorophenyl)acetohydrazide” is a chemical compound with the molecular formula C8H8ClFN2O . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “2-(2-Chloro-4-fluorophenyl)acetohydrazide” is 1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Pharmacology

2-(2-Chloro-4-fluorophenyl)acetohydrazide: has been identified as a compound with potential pharmacological applications due to its physicochemical properties . Its high gastrointestinal absorption and blood-brain barrier permeability suggest it could be developed into a drug that targets central nervous system disorders. Moreover, its non-substrate nature for P-glycoprotein and lack of inhibition of major CYP enzymes indicate a lower risk of drug-drug interactions, making it a promising candidate for further drug development .

Material Science

In the field of material science, this compound’s solid physical form and stability at low temperatures make it suitable for creating novel polymeric materials. These materials could potentially exhibit unique properties such as enhanced durability or specialized conductivity, useful in electronics or as advanced coatings .

Chemical Synthesis

2-(2-Chloro-4-fluorophenyl)acetohydrazide: serves as a building block in chemical synthesis. Its reactive hydrazide group allows for the formation of hydrazone linkages, which are valuable in synthesizing various heterocyclic compounds. These compounds have applications ranging from medicinal chemistry to the development of new organic materials .

Agriculture

The compound’s properties suggest potential use in agriculture as a precursor for the synthesis of agrochemicals. Its structural framework could be modified to create pesticides or herbicides with specific action mechanisms, contributing to the development of more efficient and environmentally friendly agricultural practices .

Environmental Science

Given its solid form and stability under inert conditions, 2-(2-Chloro-4-fluorophenyl)acetohydrazide could be used in environmental science research, particularly in the study of soil and water pollutants. It may serve as a reference compound or a tracer in analytical methods aimed at detecting and quantifying similar organic contaminants .

Biochemistry Research

In biochemistry research, this compound could be utilized in enzyme inhibition studies due to its hydrazide moiety. It might interact with specific biochemical pathways, providing insights into enzyme functions and aiding in the discovery of new therapeutic targets for diseases .

Mechanism of Action

The mechanism of action for “2-(2-Chloro-4-fluorophenyl)acetohydrazide” is not currently known as it is primarily used for research and development purposes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRASZCCYLWKZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650408
Record name 2-(2-Chloro-4-fluorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenyl)acetohydrazide

CAS RN

887267-55-2
Record name 2-Chloro-4-fluorobenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-4-fluorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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